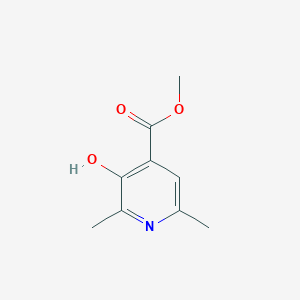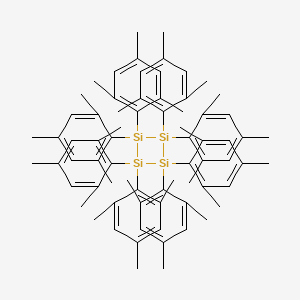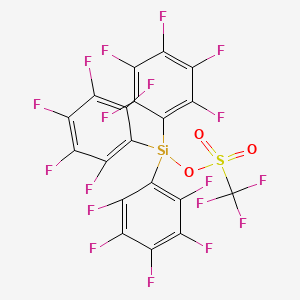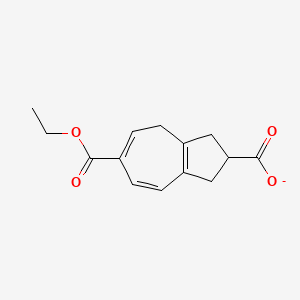
6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate is an organic compound that belongs to the class of azulenes Azulenes are known for their unique structure, which consists of a fused bicyclic system with a five-membered ring and a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate typically involves a multi-step process. One common method includes the Michael addition reaction, where ethyl acetoacetate is added to a suitable precursor under basic conditions, followed by cyclization and esterification steps . The reaction conditions often involve the use of sodium hydroxide as a base and ethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism of action of 6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone
- 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- 4-Ethoxycarbonyl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolone
Uniqueness
6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate is unique due to its azulene structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
880634-56-0 |
|---|---|
Fórmula molecular |
C14H15O4- |
Peso molecular |
247.27 g/mol |
Nombre IUPAC |
6-ethoxycarbonyl-1,2,3,4-tetrahydroazulene-2-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-2-18-14(17)9-3-5-10-7-12(13(15)16)8-11(10)6-4-9/h3-5,12H,2,6-8H2,1H3,(H,15,16)/p-1 |
Clave InChI |
UPFOUXOXYLERQX-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=CCC2=C(CC(C2)C(=O)[O-])C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
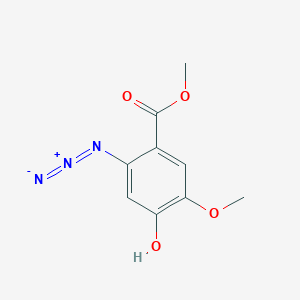
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)
